



Application Notes and Protocols for Dissolving Niraparib R-enantiomer

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Niraparib is a potent, orally active inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2, which are critical for DNA repair.[1] By blocking these enzymes, Niraparib induces cytotoxicity in cancer cells, particularly those with deficiencies in DNA repair pathways like BRCA1/2 mutations.[1] The R-enantiomer of Niraparib, also known as MK-4827 R-enantiomer, is a potent inhibitor of PARP1 with an IC50 of 2.4 nM.[2][3][4] Proper dissolution of this compound is critical for ensuring accurate and reproducible results in both in vitro and in vivo experimental settings. These application notes provide detailed protocols for the dissolution and preparation of Niraparib R-enantiomer for research purposes.

Physicochemical Properties and Storage

Understanding the basic properties of Niraparib R-enantiomer is the first step in selecting an appropriate dissolution strategy.



Property	Value	Source	
Synonyms	MK-4827 (R-enantiomer), Niraparib Enantiomer	[2][5]	
Molecular Formula	C19H20N4O [1]		
Molecular Weight	320.39 g/mol [4]		
Appearance	White to off-white, non- hygroscopic crystalline solid		
Storage (Powder)	-20°C for up to 3 years [4]		
Storage (In Solvent)	-80°C for up to 1 year [4]		

Application Notes: Solvent Selection In Vitro Applications (Cell-Based Assays, Biochemical Assays)

For most in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.

- Primary Solvent: Use fresh, anhydrous, tissue culture-grade DMSO.[3][6] Hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of the compound.[3][7]
- High Concentration: Niraparib R-enantiomer is highly soluble in DMSO, allowing for the preparation of concentrated stock solutions (e.g., 30-100 mg/mL).[3][4]
- Aiding Dissolution: Sonication or gentle warming can be used to aid dissolution if precipitation is observed.[3][4]
- Working Solutions: The DMSO stock solution should be diluted serially into the appropriate
 aqueous buffer or cell culture medium to achieve the final desired concentration. The final
 concentration of DMSO in the assay should be kept low (typically ≤0.5%) to avoid solventinduced cytotoxicity.[8]

In Vivo Applications (Animal Studies)



Due to the low aqueous solubility of Niraparib, multi-component vehicle systems are required for in vivo administration, most commonly via oral gavage. Direct injection of a DMSO stock solution is not recommended due to its toxicity.

- Co-Solvent Systems: Formulations typically involve a small amount of DMSO to initially dissolve the compound, followed by dilution with other vehicles like PEG300, Tween-80, saline, corn oil, or cyclodextrins to improve solubility and bioavailability.[2][3]
- Suspension Formulations: For oral administration, Niraparib can also be prepared as a suspension in a vehicle like methylcellulose.[6] This is a common strategy for compounds with poor solubility.
- Preparation: It is critical to add and mix the vehicle components in a specific order to prevent the compound from precipitating.[2][3] The final solution should be clear for co-solvent systems.[2][3]

Quantitative Data Summary Solubility Data



Solvent/Vehicle System	Solubility	Source	
DMSO	≥ 30 mg/mL (93.64 mM). Sonication recommended.	[4]	
DMSO	100 mg/mL (312.12 mM). Ultrasonic treatment may be needed.	[3]	
Ethanol	60 mg/mL (187.27 mM). Sonication recommended.	[9]	
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% Saline	≥ 2.5 mg/mL (7.80 mM); Clear solution	Clear [2][3]	
10% DMSO >> 90% (20% SBE-β-CD in saline)	≥ 2.5 mg/mL (7.80 mM); Clear solution	[2][3]	
10% DMSO >> 90% Corn Oil	≥ 2.5 mg/mL (7.80 mM); Clear solution	Clear [2][3]	
0.5% Methylcellulose	Used to create a 10 mg/mL suspension for oral gavage.	[6]	

Typical Experimental Concentrations



Assay Type	Concentration Range	Compound Form	Source
PARP1 Inhibition (Biochemical Assay)	IC50 = 2.4 nM	R-enantiomer	[2][3][4]
PARylation Inhibition (Cell-Based)	EC50 = 30 nM	R-enantiomer	[2][3]
Antiproliferative (BRCA1-HeLa Cells)	CC50 = 470 nM	R-enantiomer	[2][3]
Antiproliferative (MDA-MB-436, BRCA1 mutant)	CC ₅₀ = 18 nM	S-enantiomer (Niraparib)	[6][7]
In Vivo Dosing (Mouse Models)	50 mg/kg daily oral gavage	S-enantiomer (Niraparib)	[6]

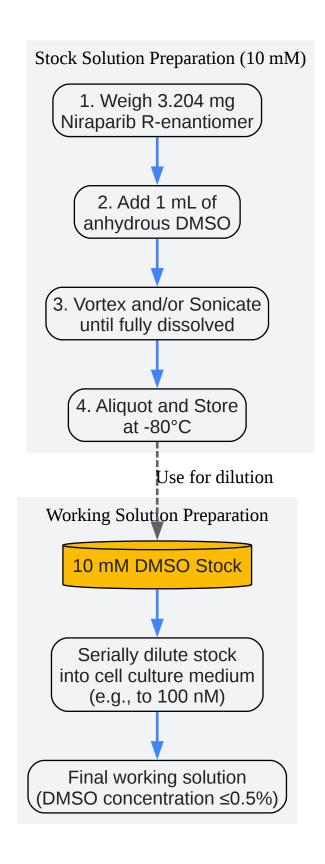
Experimental Protocols

Safety Precaution: Handle Niraparib R-enantiomer powder in a chemical fume hood or ventilated enclosure. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Protocol 1: Preparation of 10 mM Stock Solution in DMSO (In Vitro Use)

- Weigh Compound: Accurately weigh the required amount of Niraparib R-enantiomer powder.
 For 1 mL of a 10 mM solution, weigh 3.204 mg (MW = 320.39 g/mol).
- Add Solvent: Add the calculated amount of fresh, anhydrous DMSO to the vial containing the compound. For a 10 mM stock, add 1 mL of DMSO for every 3.204 mg of compound.[3]
- Dissolve: Vortex thoroughly. If necessary, briefly sonicate the solution in a water bath until the solid is completely dissolved.[3][4]
- Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[4]





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Workflow for preparing stock and working solutions.

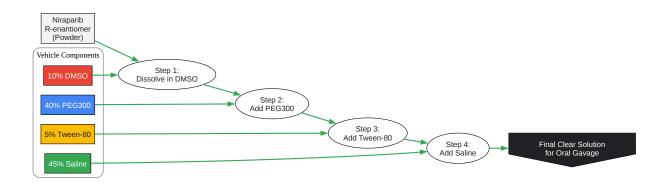


Protocol 2: Preparation of Formulation for In Vivo Oral Administration (Co-Solvent)

This protocol is adapted for a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2][3]

- Weigh Compound: Weigh the required amount of Niraparib R-enantiomer into a suitable sterile container.
- Initial Dissolution: Add DMSO to the powder, constituting 10% of the final desired volume.
 Vortex or sonicate until the compound is fully dissolved.
- Add PEG300: Add PEG300 to the solution (40% of the final volume). Mix thoroughly until the solution is clear.
- Add Tween-80: Add Tween-80 (5% of the final volume). Mix again until the solution is clear.
- Final Dilution: Add saline (45% of the final volume) to reach the final concentration. Mix thoroughly. The final solution should be clear.
- Use Immediately: It is recommended to use this formulation immediately after preparation for optimal results.[7]





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Component relationship for in vivo co-solvent formulation.

Protocol 3: Preparation of Formulation for In Vivo Oral Administration (Suspension)

This protocol is adapted for a 0.5% methylcellulose vehicle.[6]

- Prepare Vehicle: Heat sterile water to near boiling (~98°C). Remove from heat.
- Add Methylcellulose: While stirring the hot water, slowly add the methylcellulose powder to a final concentration of 0.5% (w/v).
- Cool and Stir: Continue to stir the mixture at room temperature for at least 45 minutes to allow the methylcellulose to fully hydrate and form a uniform suspension.
- Add Compound: Weigh the required amount of Niraparib R-enantiomer into a separate container (e.g., an amber bottle).



- Create Paste: Add a small volume of the 0.5% methylcellulose vehicle to the powder and mix with a spatula to form a smooth paste. This prevents clumping.
- Final Suspension: Add the remaining methylcellulose vehicle to the paste and mix thoroughly. For best results, stir the suspension overnight at room temperature to ensure homogeneity.
- Administer: Shake the suspension well before each administration to ensure a uniform dose.

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